4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid
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Overview
Description
4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid is a synthetic analog of prostaglandins, which are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. Prostaglandins are derived enzymatically from fatty acids and have important roles in the regulation of inflammation, blood flow, the formation of blood clots, and the induction of labor.
Preparation Methods
The synthesis of 4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid involves several steps, including the use of biocatalytic retrosynthesis. A unified strategy for the synthesis of prostaglandins, including this compound, involves the use of dichloro-containing bicyclic ketone as a starting material. The process includes stereoselective oxidation and diastereoselective reduction under mild conditions . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Baeyer–Villiger monooxygenase for oxidation and ketoreductase for reduction . The major products formed from these reactions are typically other prostaglandin analogs with different functional groups, which can be used for further research and development.
Scientific Research Applications
4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid has several scientific research applications. It is used in the study of prostaglandin signaling pathways, which are involved in a wide range of biological processes, including inflammation, blood pressure regulation, and cell survival . In medicine, it is used to investigate the effects of prostaglandins on smooth muscle contraction and platelet aggregation . In industry, it is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid involves its interaction with prostanoid receptors, which are G-protein-coupled receptors. These receptors mediate the effects of prostaglandins by activating various signaling pathways within the cell . The compound exerts its effects by binding to these receptors, leading to changes in intracellular concentrations of cyclic AMP and calcium ions, which in turn regulate various cellular processes .
Comparison with Similar Compounds
4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid is unique among prostaglandin analogs due to its stable epoxymethano structure, which makes it more resistant to metabolic degradation . Similar compounds include 9,11-methane-epoxy Prostaglandin F1α and other prostaglandin analogs that have been synthesized for research purposes . These compounds share similar biological activities but differ in their chemical stability and specific receptor interactions.
Properties
CAS No. |
72657-07-9 |
---|---|
Molecular Formula |
C22H30O6 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid |
InChI |
InChI=1S/C22H30O6/c23-15(14-27-16-5-2-1-3-6-16)9-11-18-19-12-10-17(7-4-8-22(25)26)28-21(19)13-20(18)24/h1-3,5-6,9,11,15,17-21,23-24H,4,7-8,10,12-14H2,(H,25,26)/b11-9+/t15-,17-,18-,19-,20-,21+/m1/s1 |
InChI Key |
FTBNLUSUCXCIGD-OVCPVMRKSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H](C[C@H]([C@@H]2/C=C/[C@H](COC3=CC=CC=C3)O)O)O[C@@H]1CCCC(=O)O |
SMILES |
C1CC2C(CC(C2C=CC(COC3=CC=CC=C3)O)O)OC1CCCC(=O)O |
Canonical SMILES |
C1CC2C(CC(C2C=CC(COC3=CC=CC=C3)O)O)OC1CCCC(=O)O |
Synonyms |
(5alpha)-5,9-epoxy-16-phenoxy PGF(1) 5 alpha, 9-epoxy-PGF1 5 alpha, 9-epoxy-prostaglandin F1 5,9-E-16-P-PGF1 5,9-epoxy-16-phenoxy-PGF1 5,9-epoxy-16-phenoxy-prostaglandin F1 5,9-epoxy-16-phenoxy-prostaglandin F1, (2S-(2alpha,4aalpha,5alpha(1E,3S*),6beta,7aalpha))-isome |
Origin of Product |
United States |
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